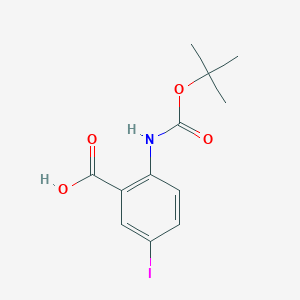

Boc-2-amino-5-iodobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

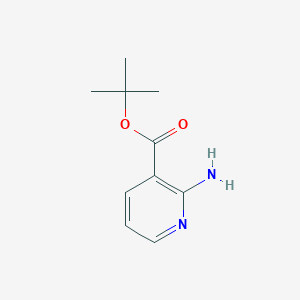

Boc-2-amino-5-iodobenzoic acid is a derivative of benzoic acid, which is a part of a family of compounds commonly used in the synthesis of peptides. The 'Boc' group refers to the tert-butoxycarbonyl protective group, which is used to protect the amino group during the synthesis of peptides. While the provided papers do not directly discuss Boc-2-amino-5-iodobenzoic acid, they do provide insight into similar compounds and their synthesis methods, which can be extrapolated to understand the subject compound.

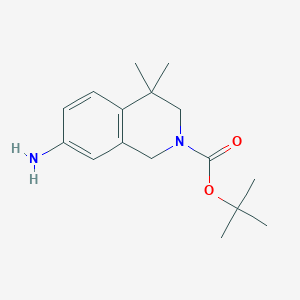

Synthesis Analysis

The synthesis of Boc-aminoacyloxymethyl-nitrobenzoic acids, as described in the first paper, involves the use of the dicyclohexylcarbodiimide method for coupling to polyethylene glycol derivatives . Although the paper focuses on a nitrobenzoic acid derivative, the methodology could potentially be applied to the synthesis of Boc-2-amino-5-iodobenzoic acid by substituting the appropriate starting materials. The described synthetic route offers advantages in terms of yield and purification over previous methods, which could be beneficial when synthesizing Boc-2-amino-5-iodobenzoic acid .

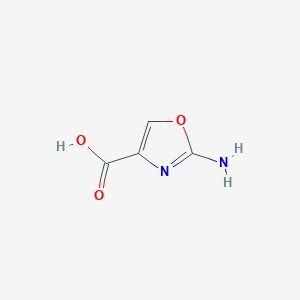

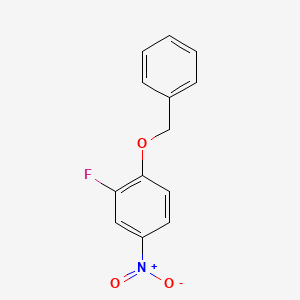

Molecular Structure Analysis

The molecular structure of Boc-2-amino-5-iodobenzoic acid would consist of a benzoic acid core with an iodine substituent at the 5-position and a Boc-protected amino group at the 2-position. The presence of the iodine atom would likely influence the reactivity of the compound, making it suitable for further functionalization through reactions such as electrophilic aromatic substitution. The Boc group would provide steric hindrance and protect the amino group during such reactions.

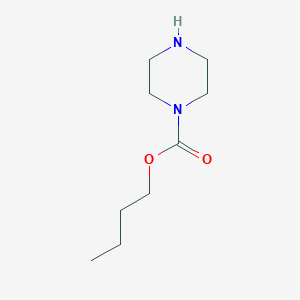

Chemical Reactions Analysis

While the papers do not specifically address the chemical reactions of Boc-2-amino-5-iodobenzoic acid, they do mention the use of similar compounds in peptide synthesis . The Boc group is known to be a common protecting group that can be removed under acidic conditions once the peptide synthesis is complete. The iodine substituent could be used in various coupling reactions, such as the Suzuki reaction mentioned in the second paper, to create complex organic structures .

Physical and Chemical Properties Analysis

Safety And Hazards

将来の方向性

Boc-2-amino-5-iodobenzoic acid is used in proteomics research . Its future directions could involve further exploration in this field.

Relevant Papers There are several papers related to Boc-2-amino-5-iodobenzoic acid and its precursor, 2-Amino-5-iodobenzoic acid . These papers discuss various aspects of these compounds, including their synthesis, properties, and applications.

特性

IUPAC Name |

5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVOASTYHQSAJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622864 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-2-amino-5-iodobenzoic acid | |

CAS RN |

445479-86-7 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)